molecular formula C26H20N4O6S B11190401 4,4,6-Trimethyl-2-oxo-1-(5-oxo-2-thioxotetrahydro-4H-imidazol-4-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-8(2H)-YL (E)-3-(3-nitrophenyl)-2-propenoate

4,4,6-Trimethyl-2-oxo-1-(5-oxo-2-thioxotetrahydro-4H-imidazol-4-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-8(2H)-YL (E)-3-(3-nitrophenyl)-2-propenoate

Cat. No.: B11190401
M. Wt: 516.5 g/mol
InChI Key: VDCQMLXLTCQSPH-BQYQJAHWSA-N
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Description

4,4,6-Trimethyl-2-oxo-1-(5-oxo-2-thioxotetrahydro-4H-imidazol-4-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-8(2H)-YL (E)-3-(3-nitrophenyl)-2-propenoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-2-oxo-1-(5-oxo-2-thioxotetrahydro-4H-imidazol-4-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-8(2H)-YL (E)-3-(3-nitrophenyl)-2-propenoate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core quinoline structure, followed by the introduction of the pyrrolo and imidazole moieties. The final step involves the addition of the nitrophenyl propenoate group under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and implementing purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-2-oxo-1-(5-oxo-2-thioxotetrahydro-4H-imidazol-4-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-8(2H)-YL (E)-3-(3-nitrophenyl)-2-propenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

4,4,6-Trimethyl-2-oxo-1-(5-oxo-2-thioxotetrahydro-4H-imidazol-4-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-8(2H)-YL (E)-3-(3-nitrophenyl)-2-propenoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-2-oxo-1-(5-oxo-2-thioxotetrahydro-4H-imidazol-4-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-8(2H)-YL (E)-3-(3-nitrophenyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-(2-oxo-2-(2-thienyl)ethyl)quinolinium bromide
  • Other quinoline derivatives with similar structural features

Uniqueness

4,4,6-Trimethyl-2-oxo-1-(5-oxo-2-thioxotetrahydro-4H-imidazol-4-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-8(2H)-YL (E)-3-(3-nitrophenyl)-2-propenoate is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C26H20N4O6S

Molecular Weight

516.5 g/mol

IUPAC Name

[2-hydroxy-9,11,11-trimethyl-3-(5-oxo-2-sulfanylideneimidazol-4-yl)-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-6-yl] (E)-3-(3-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C26H20N4O6S/c1-13-12-26(2,3)29-22-17(13)10-16(11-18(22)20(24(29)33)21-23(32)28-25(37)27-21)36-19(31)8-7-14-5-4-6-15(9-14)30(34)35/h4-12,33H,1-3H3,(H,28,32,37)/b8-7+

InChI Key

VDCQMLXLTCQSPH-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC(N2C3=C(C=C(C=C13)OC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])C(=C2O)C5=NC(=S)NC5=O)(C)C

Canonical SMILES

CC1=CC(N2C3=C(C=C(C=C13)OC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])C(=C2O)C5=NC(=S)NC5=O)(C)C

Origin of Product

United States

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